![molecular formula C20H23F2N3O B2937070 2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049346-31-7](/img/structure/B2937070.png)
2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide” is related to a class of compounds known as benzhydryl piperazine analogs . These compounds have been studied for their potential as inverse agonists of the cannabinoid receptor type 1 (CB1) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are often used as building blocks in organic synthesis . A process permitting synthesis of multigram quantities from (S)-(+)-atrolactic acid has been reported .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its relation to benzhydryl piperazine analogs . These compounds typically have a piperazine ring substituted by various groups .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds involves various chemical reactions, highlighting the flexibility and complexity in creating derivatives with potential therapeutic applications. For example, the synthesis of flunarizine, a drug related to calcium channel blockers and used in treating migraines, dizziness, vestibular disorders, and epilepsy, employs condensation reactions and metal-catalyzed amination, showcasing the chemical versatility of these compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological Activities
- Various derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a series of derivatives was tested for in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities, demonstrating significant antimicrobial activity and potential as leads for anticancer drug designing (Mehta et al., 2019).
- Another study synthesized compounds aiming at improving memory ability in mice, indicating the potential neurological applications of such chemical structures (Li Ming-zhu, 2008).
Molecular Docking and Drug Design
- Molecular docking studies have been utilized to explore the interaction of synthesized compounds with biological targets, aiding in the rational design of drugs with enhanced biological activities. For example, the docking studies of certain acetamide derivatives revealed good scores, suggesting their potential in anticancer potency and providing insights into rational drug design (Mehta et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-3-1-16(2-4-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRHCUOPCQKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide |
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